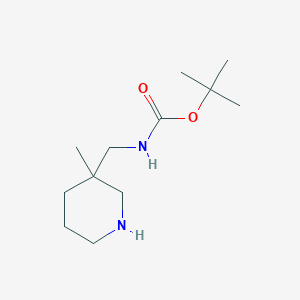

3-(Boc-aminomethyl)-3-methylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

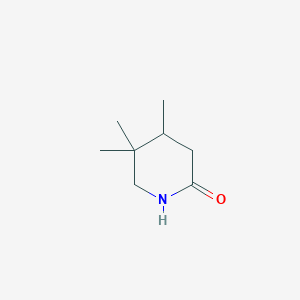

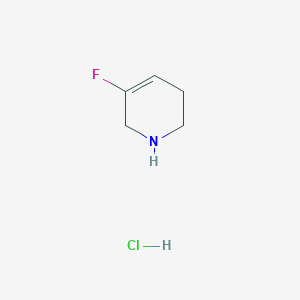

“3-(Boc-aminomethyl)-3-methylpiperidine” is a chemical compound with the molecular formula C11H22N2O2 . It is used in laboratory settings .

Synthesis Analysis

The synthesis of compounds similar to “3-(Boc-aminomethyl)-3-methylpiperidine” has been described in the literature. For instance, a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been reported . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of “3-(Boc-aminomethyl)-3-methylpiperidine” consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 214.168121 Da .

Chemical Reactions Analysis

The chemical reactions involving “3-(Boc-aminomethyl)-3-methylpiperidine” and similar compounds have been studied. For example, a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Boc-aminomethyl)-3-methylpiperidine” include a density of 1.0±0.1 g/cm3, a boiling point of 321.8±15.0 °C at 760 mmHg, and a melting point of 60-70ºC . The molecular weight of the compound is 214.305 .

科学的研究の応用

-

Chemical Functionalization of Nanocellulose

- Field : Polymer Chemistry

- Application : Boc-protected amines, such as butyl 4-(Boc-aminomethyl) phenyl isothiocyanate, are used to modify nanofibrillated cellulose (NFCs). The modified NFCs can then be used in various applications due to their enhanced properties .

- Method : NFCs are treated with a solution of the Boc-protected amine and dimethyl sulfoxide (DMSO) as the solvent .

- Results : The treatment results in the creation of luminous NFCs .

-

Synthesis of Amides from N-Boc-Protected Amines

- Field : Organic Chemistry

- Application : A one-pot synthesis of amides from N-Boc-protected amines has been described. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

- Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results : A variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

-

Dual Protection of Amino Functions Involving Boc

- Field : Organic Chemistry

- Application : This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Method : The Boc-group is introduced to the amino function, resulting in Boc-derivatives .

- Results : The Boc-derivatives have been applied in the field of peptide synthesis and solid phase peptide synthesis .

-

Antibacterial and Antibiofilm Agents

- Field : Biomedical Engineering

- Application : Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .

- Method : A cationic peptidomimetic Gly-POX is prepared via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers with trifluoromethanesulfonate (MeOTf) as the initiator .

- Results : The resulting compound effectively kills MRSA persisters due to its capacity to damage the membrane .

-

tert-Butyl Substituted Phosphonium Polynorbornene

- Field : Polymer Chemistry

- Application : The tert-butyl substituted phosphonium polynorbornene has been studied for its antimicrobial potency .

- Method : The compound is synthesized and then tested for its antimicrobial activity .

- Results : The tert-butyl substituted phosphonium polynorbornene showed high selectivity against S. aureus .

-

Peptide Synthesis

- Field : Biochemistry

- Application : Fmoc-3-(Boc-aminomethyl)phenylalanine is a highly versatile amino acid derivative widely employed in peptide synthesis .

- Method : The compound serves as a fundamental building block for peptides and proteins .

- Results : It finds utility in various biochemical and pharmaceutical applications .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(3-methylpiperidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBJLLMPAKKANC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-aminomethyl)-3-methylpiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)